3-Hydroxy-5-(trifluoromethyl)benzamide

Kinase Inhibitor Leukemia Bcr-Abl

Procure 3-Hydroxy-5-(trifluoromethyl)benzamide (CAS 862541-21-7) as a regiospecific, pre-functionalized scaffold for kinase inhibitor development. The unique 3-hydroxy-5-trifluoromethyl substitution pattern creates a critical electronic and steric environment that generic benzamides cannot replicate. The 5-CF₃ group enhances metabolic stability and membrane permeability, while the 3-OH handle enables rapid SAR exploration via etherification or esterification. Verified activity of this pharmacophore class against Bcr-Abl kinase and viral entry targets makes this compound indispensable for focused library synthesis and hit-to-lead campaigns. Accept no positional isomers.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B13988943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(trifluoromethyl)benzamide
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)O)C(=O)N
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(12)14)2-6(13)3-5/h1-3,13H,(H2,12,14)
InChIKeyBJMLCIRZGIVDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-(trifluoromethyl)benzamide: A Core Building Block for Research & Development


3-Hydroxy-5-(trifluoromethyl)benzamide (CAS 862541-21-7, C8H6F3NO2, MW 205.13) is a functionalized benzamide derivative featuring a critical hydroxy group at the 3-position and a strong electron-withdrawing trifluoromethyl (-CF3) group at the 5-position . Its core scaffold is structurally analogous to other trifluoromethyl-containing benzamides that have demonstrated significant research value . The compound serves as a key intermediate or pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors [1]. The presence of the -CF3 group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable building block for lead optimization campaigns .

Why 3-Hydroxy-5-(trifluoromethyl)benzamide Cannot Be Simply Replaced by Generic Benzamide Analogs


Generic benzamide derivatives lacking the specific 3-hydroxy-5-(trifluoromethyl) substitution pattern cannot be reliably substituted for 3-Hydroxy-5-(trifluoromethyl)benzamide in research applications. The regiospecific combination of the 3-hydroxy and 5-trifluoromethyl groups creates a unique electronic and steric environment that directly impacts both molecular recognition and physicochemical properties . The trifluoromethyl group is a critical functional group in medicinal chemistry, capable of dramatically enhancing a compound's metabolic stability, membrane permeability, and target binding affinity . Furthermore, the specific 3,5-substitution pattern is a defining feature of a pharmacophore class that has been specifically explored in kinase inhibitor development, where even minor positional changes (e.g., moving the hydroxy or trifluoromethyl group) can lead to a complete loss of activity [1]. As the following evidence demonstrates, the compound's value is not merely as 'a benzamide' but as a specific vector for introducing a proven bioisosteric group (-CF3) with a strategically positioned hydrogen bond donor (-OH), which is critical for structure-activity relationships (SAR).

Quantitative Evidence for Differentiating 3-Hydroxy-5-(trifluoromethyl)benzamide from Key Comparators


Potency Advantage in Bcr-Abl Kinase Inhibition: 3-Trifluoromethyl vs. 3-Halogenated Benzamide Analogs

3-Trifluoromethylated benzamide derivatives, of which 3-Hydroxy-5-(trifluoromethyl)benzamide is a representative core, were identified as highly potent Bcr-Abl kinase inhibitors. This is a significant improvement over related 3-halogenated benzamide derivatives (e.g., 3-chloro or 3-bromo) that exhibited lower potency in the same study [1].

Kinase Inhibitor Leukemia Bcr-Abl

Demonstrated Antiviral Activity of the 3-Trifluoromethyl Benzamide Pharmacophore Against H5N1 Influenza

The 3-trifluoromethyl benzamide scaffold, the same core as 3-Hydroxy-5-(trifluoromethyl)benzamide, has been shown to confer significant inhibitory activity against the entry of H5N1 influenza viruses. In comparative studies, several derivatives within this class, such as compound 1a, demonstrated an IC50 of 4.7 ± 0.3 µmol/L against the A/AnHui/1/2005 pseudovirus [1]. This represents a defined antiviral phenotype for the core structure.

Antiviral Influenza Virus Entry Inhibitor

Enabling para-Selective Functionalization via Iminium Activation: A Synthetic Advantage

While para-selective C-H trifluoromethylation of benzamides is generally challenging due to poor site-selectivity, a novel strategy utilizing iminium activation has been developed to achieve this [1]. This methodology is relevant for generating regioisomerically pure derivatives from benzamide cores. However, the use of a pre-functionalized building block like 3-Hydroxy-5-(trifluoromethyl)benzamide, where the trifluoromethyl group is already installed with 100% regiochemical purity at the 5-position, bypasses this challenging and potentially inefficient C-H activation step, offering a more direct route to the desired scaffold.

C-H Activation Late-Stage Functionalization Medicinal Chemistry

Potential for Superior Physicochemical Profile Driven by 5-CF3 Group: A Class-Level Inference

The incorporation of a trifluoromethyl group (-CF3) into aromatic compounds is a well-established strategy in medicinal chemistry to improve drug-like properties . This substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism and to increase lipophilicity, which can improve membrane permeability . For 3-Hydroxy-5-(trifluoromethyl)benzamide, the -CF3 group is expected to confer superior pharmacokinetic characteristics compared to its non-fluorinated or less-fluorinated benzamide analogs, making it a more attractive scaffold for lead optimization.

ADME Drug-like Properties Lipophilicity

High-Value Application Scenarios for 3-Hydroxy-5-(trifluoromethyl)benzamide in Research and Development


Building Block for Next-Generation Bcr-Abl Kinase Inhibitors

Given the established potency of 3-trifluoromethyl benzamide derivatives against the Bcr-Abl kinase target, this compound is an ideal starting material for the synthesis of new chemical entities aimed at overcoming resistance in chronic myeloid leukemia (CML) [1]. Its 3-hydroxy group provides a convenient handle for further derivatization (e.g., etherification, esterification) to explore SAR and improve pharmacological properties beyond what was achieved with early leads like NS-187.

Scaffold for Antiviral Lead Discovery Targeting Viral Entry

The demonstrated antiviral activity of the 3-trifluoromethyl benzamide class against H5N1 influenza entry provides a strong rationale for using this compound to generate focused libraries [2]. Medicinal chemists can leverage the 5-CF3 group for its beneficial effects on membrane permeability while using the 3-hydroxy group to modulate potency and selectivity against viral envelope proteins.

Enabling Regiospecific Synthesis of Complex Kinase Inhibitor Pharmacophores

As evidenced by patents like US20080096883, the trifluoromethyl benzamide moiety is a core component of many potent kinase inhibitors [3]. Procuring this pre-functionalized building block avoids the challenges of non-selective C-H trifluoromethylation and ensures the correct substitution pattern from the outset [4]. This is particularly valuable in parallel synthesis and combinatorial chemistry efforts where regioisomeric purity and synthetic efficiency are paramount.

Rational Design of Metabolically Stable Probes and Leads

For projects where metabolic stability is a key concern, the 5-CF3 group in this compound offers a strategic advantage over non-fluorinated or halogenated analogs . It serves as a preferred core for designing in vivo probes or early-stage leads with a higher probability of exhibiting favorable pharmacokinetic profiles, thereby accelerating the hit-to-lead process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-5-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.